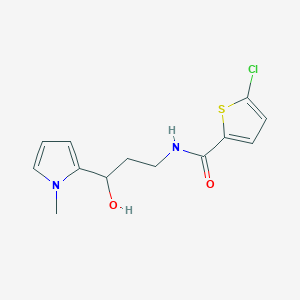
(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: is a complex organic compound notable for its multifaceted applications across various scientific disciplines, including chemistry, biology, medicine, and industry. Its structure includes functional groups that enable it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. These steps often include the formation of intermediates that are subsequently combined to create the final compound.
One common synthetic route might start with the alkylation of 3-(dimethylamino)benzaldehyde with a pyrrolidine derivative, followed by oxidation and esterification reactions. Reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts such as palladium or copper to facilitate various stages of the synthesis.
Industrial Production Methods
On an industrial scale, production methods need to be efficient and cost-effective. Typically, large-scale production involves optimizing the reaction conditions identified in laboratory settings. Advanced techniques such as continuous flow chemistry might be employed to enhance yield and reduce reaction times. Additionally, solvent selection and recycling play a critical role in industrial processes to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: undergoes several types of chemical reactions, including:
Oxidation: : Conversion of the methanone group to various oxidized forms.
Reduction: : Reduction of the ketone group under mild conditions to yield the corresponding alcohol.
Substitution: : Nucleophilic substitution at the pyrimidine ring, facilitated by the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: : Strong nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions vary based on the reagents and conditions used. For instance, oxidation might yield carboxylic acids or aldehydes, while reduction often results in alcohols. Substitution reactions on the pyrimidine ring can introduce various functional groups, expanding the compound’s utility.
Aplicaciones Científicas De Investigación
(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: has broad applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.
Biology: : Utilized in studies exploring molecular interactions and enzyme functions.
Medicine: : Investigated for its potential as a pharmacophore in drug design, especially in targeting specific biological pathways.
Industry: : Used in the development of materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves interactions with various molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular function. For example, the compound’s ability to bind to specific sites on proteins may alter their conformation and activity, influencing biological pathways.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Comparing (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone with similar compounds highlights its uniqueness. For instance:
(3-(Dimethylamino)phenyl)(3-(methyl)pyrrolidin-1-yl)methanone: lacks the pyrimidin-2-yl group, affecting its reactivity and application.
(3-(Dimethylamino)phenyl)(3-(phenyl)pyrrolidin-1-yl)methanone: has a phenyl group instead of the pyrimidin-2-yl group, altering its chemical properties and biological activity.
List of Similar Compounds
(3-(Dimethylamino)phenyl)(3-(methyl)pyrrolidin-1-yl)methanone
(3-(Dimethylamino)phenyl)(3-(phenyl)pyrrolidin-1-yl)methanone
(3-(Dimethylamino)phenyl)(3-(benzyl)pyrrolidin-1-yl)methanone
This compound's ability to integrate various functional groups gives it distinct properties, making it a valuable subject for continued research and application in multiple scientific fields.
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-10-14(2)21-19(20-13)25-17-8-9-23(12-17)18(24)15-6-5-7-16(11-15)22(3)4/h5-7,10-11,17H,8-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZITHSBIWFNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B2424279.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2424281.png)


![Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2424285.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2424288.png)
![1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2424289.png)

![3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone](/img/structure/B2424293.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2424295.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2424297.png)

